Piperazine, 1-((1-(4-ethoxyphenyl)-2-methyl-5-oxo-3-pyrrolidinyl)carbonyl)-, hydrochloride, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-1-(4-ethoxyphenyl)-5-methyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride is a synthetic organic compound. It is characterized by its unique molecular structure, which includes an ethoxyphenyl group, a piperazine ring, and a pyrrolidinone core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-1-(4-ethoxyphenyl)-5-methyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride typically involves multiple steps:
Formation of the Ethoxyphenyl Intermediate: This step involves the ethoxylation of a phenyl ring, usually through a nucleophilic substitution reaction.
Pyrrolidinone Formation: The pyrrolidinone core is synthesized through a cyclization reaction, often involving the condensation of a suitable amine with a carbonyl compound.
Piperazine Coupling: The piperazine ring is introduced through a coupling reaction, typically using a piperazine derivative and a suitable activating agent.
Final Assembly and Hydrochloride Formation: The final compound is assembled through a series of condensation and purification steps, followed by the formation of the hydrochloride salt through acid-base reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Cis-1-(4-ethoxyphenyl)-5-methyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the ethoxyphenyl group or the pyrrolidinone core.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the ethoxyphenyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique molecular structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(4-ethoxyphenyl)-5-methyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one: Lacks the cis configuration.
1-(4-methoxyphenyl)-5-methyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one: Has a methoxy group instead of an ethoxy group.
1-(4-ethoxyphenyl)-5-methyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
Cis-1-(4-ethoxyphenyl)-5-methyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride is unique due to its specific configuration and combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Piperazine, 1-((1-(4-ethoxyphenyl)-2-methyl-5-oxo-3-pyrrolidinyl)carbonyl)-, hydrochloride, cis- , exhibits a range of pharmacological properties that make it a subject of interest for research and development. This article will explore the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H26ClN3O3 with a molecular weight of approximately 429.9 g/mol. The structure features a piperazine ring linked to a pyrrolidine moiety, which is known to influence its biological interactions.
Research indicates that piperazine derivatives can interact with various biological targets, including enzymes and receptors. One notable activity is the inhibition of acetylcholinesterase (AChE) , which plays a critical role in neurotransmission by hydrolyzing acetylcholine. Inhibition of AChE is particularly relevant for therapeutic strategies against neurodegenerative diseases like Alzheimer’s disease.
AChE Inhibition Assay
The biological evaluation of similar piperazine derivatives has shown significant inhibitory effects on AChE activity. For instance, studies utilizing Ellman’s method demonstrated that certain piperazine compounds exhibited concentration-dependent inhibition of AChE, highlighting their potential as therapeutic agents in enhancing cholinergic function in the brain .
Biological Activities
The compound exhibits several pharmacological activities:
- Antimicrobial Activity : Piperazine derivatives have shown efficacy against various bacterial and fungal strains.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents .
- Antimalarial Activity : Research has identified piperazine-containing compounds as effective against liver stages of malaria parasites .
Data Table: Summary of Biological Activities
Case Studies and Research Findings
- Inhibitory Effects on AChE : A study conducted on various piperazine derivatives found that modifications on the piperazine ring significantly influenced AChE inhibition. The derivative 1-(1,4-benzodioxane-2-carbonyl) piperazine was particularly noted for its potent inhibitory action, suggesting structural features that enhance binding affinity to the enzyme .
- Cytotoxicity Against Cancer Cells : Another study assessed the cytotoxic effects of substituted benzoyl-piperazine derivatives on different cancer cell lines. The results indicated that specific substitutions led to increased cytotoxicity, emphasizing the importance of structural diversity in developing effective anticancer agents .
- Antimalarial Efficacy : Research focusing on piperazine-substituted quinolone compounds revealed promising antimalarial activity, with certain derivatives exhibiting low nanomolar EC50 values against Plasmodium berghei sporozoites. This highlights the potential for developing new antimalarial therapies based on piperazine scaffolds .
Properties
CAS No. |
38160-27-9 |
---|---|
Molecular Formula |
C18H26ClN3O3 |
Molecular Weight |
367.9 g/mol |
IUPAC Name |
(4R,5R)-1-(4-ethoxyphenyl)-5-methyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C18H25N3O3.ClH/c1-3-24-15-6-4-14(5-7-15)21-13(2)16(12-17(21)22)18(23)20-10-8-19-9-11-20;/h4-7,13,16,19H,3,8-12H2,1-2H3;1H/t13-,16-;/m1./s1 |
InChI Key |
SUOVRPFWBRAKAO-OALZAMAHSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2[C@@H]([C@@H](CC2=O)C(=O)N3CCNCC3)C.Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(C(CC2=O)C(=O)N3CCNCC3)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.